6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
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Overview
Description
The compound “6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile” belongs to a class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . The compound is a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of piperazinyl benzothiazole/benzoxazole derivatives involves a three-carbon spacer .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by NMR and mass spectral data . The 13C chemical shift value for the carbonyl carbon of similar compounds is around 152.6 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution of the chlorine atom with ethyl N-piperazinecarboxylate . Subsequent removal of the ethylcarboxylate moiety with aqu. 40% HBr at 70°C gives the benzazol-2-yl piperazines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 231.25 . The storage temperature is typically room temperature .Scientific Research Applications
Piperazine Derivatives
Piperazine derivatives have been extensively studied for their pharmacological properties, including their potential as serotonin receptor agonists, which may have implications for treating conditions such as anxiety, depression, and schizophrenia. For example, piperazine derivatives have been evaluated for their ability to occupy 5-HT(1A) receptors in the human brain, indicating potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002). Furthermore, the metabolic pathways and disposition of specific piperazine-based compounds in humans have been detailed, offering insights into their pharmacokinetics and potential therapeutic windows (Renzulli et al., 2011).
Benzoxazinoids
Benzoxazinoids, natural compounds identified in whole grain cereals and bakery products, have shown a range of pharmacological properties and health-protecting effects. Research into the absorption, metabolism, and excretion of dietary benzoxazinoids in humans suggests that these compounds and their metabolites can circulate in human plasma and urine, indicating their potential for health-related benefits and as markers of dietary intake (Adhikari et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile are currently unknown. The compound belongs to a class of organic compounds known as n-arylpiperazines
Mode of Action
Based on its structural similarity to other n-arylpiperazines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
Other n-arylpiperazines have been found to interact with various biochemical pathways .
Safety and Hazards
The safety and hazards of similar compounds are typically indicated by GHS07 pictograms, with hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for research on similar compounds involve the discovery and development of novel antitumor drug molecules which could effectively inhibit proliferative pathways . Antiproliferative and cytotoxic drugs play a major role in cancer therapy, whether used alone or in combination with other treatments such as surgery, radiation, and biological therapy .
Properties
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-9-12(10-19)11-20-16(13)22-5-7-23(8-6-22)17-21-14-3-1-2-4-15(14)24-17/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYQKEHZEJMSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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